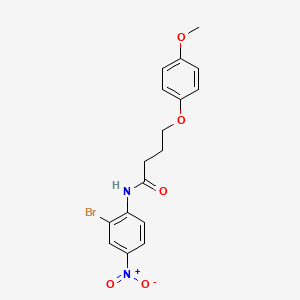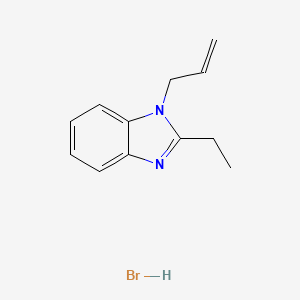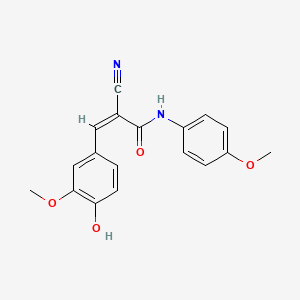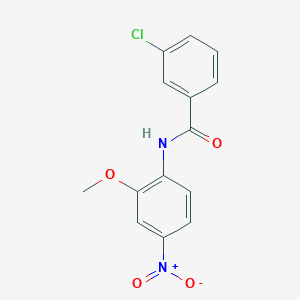
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BON is a derivative of the well-known anti-inflammatory drug, naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to reduce fever in animal models of fever.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a new drug candidate for the treatment of various inflammatory and pain-related conditions. However, one limitation of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
未来方向
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the development of new synthetic routes for N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide may improve its availability for research purposes.
合成方法
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide involves the reaction of 2-bromo-4-nitrophenol with 4-methoxyphenol in the presence of a base to form 2-bromo-4-nitrophenyl-4-methoxyphenol. The resulting compound is then reacted with butanoyl chloride in the presence of a base to form N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. The overall reaction scheme is shown below:
科学研究应用
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-24-13-5-7-14(8-6-13)25-10-2-3-17(21)19-16-9-4-12(20(22)23)11-15(16)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXACYXHDZJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5070436.png)

![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)